Epitalon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Epitalon mechanism of action telomerase activation

Molecular Mechanisms of Telomerase Activation

Epitalon targets two primary hallmarks of aging: telomere attrition and epigenetic alterations [1] [2].

- Telomerase Induction and Telomere Extension: In normal human cells, this compound upregulates the expression of the human Telomerase Reverse Transcriptase (hTERT) mRNA, the catalytic subunit of telomerase. This leads to increased telomerase enzyme activity, which synthesizes new telomeric DNA (TTAGGG repeats), resulting in dose-dependent telomere lengthening [3] [4]. This process counteracts replicative senescence, allowing cells to bypass the Hayflick limit [3] [1].

- Alternative Pathway in Cancer Cells: In certain breast cancer cell lines, this compound can also promote telomere lengthening by activating the ALT pathway, a telomerase-independent mechanism more specific to cancer cells [3] [4].

- Epigenetic and Gene Regulation: Beyond telomeres, this compound influences gene expression by interacting with chromatin. It can bind to promoter regions and loosen chromatin structure, potentially restoring more youthful gene expression patterns. This includes upregulating genes involved in DNA repair and antioxidant defenses [1] [2].

The diagram below illustrates the core mechanism of action for telomere lengthening.

This compound activates telomere lengthening via hTERT/telomerase in normal cells and the ALT pathway in cancer cells.

Quantitative Data from Cell Studies

The following table summarizes key quantitative findings from a 2025 study on human cell lines, demonstrating this compound's dose-dependent effects [3].

| Cell Type | Treatment | Key Measured Outcome | Result |

|---|---|---|---|

| Normal Epithelial (HMEC) | 1.0 μg/mL for 3 weeks | Telomere Length | Increased [3] |

| Normal Fibroblast (IBR.3) | 1.0 μg/mL for 3 weeks | Telomere Length | Increased [3] |

| Breast Cancer (21NT, BT474) | 0.1-1.0 μg/mL for 4 days | Telomere Length | Dose-dependent increase [3] |

| Normal Cells | This compound treatment | hTERT mRNA Expression & Telomerase Activity | Upregulated [3] |

| Cancer Cells | This compound treatment | ALT (Alternative Lengthening of Telomeres) Activity | Significantly activated [3] |

Detailed Experimental Protocol

The quantitative data was generated using the following standardized experimental workflow [3].

- Cell Culture and Treatment: Human breast cancer cell lines (21NT, BT474) were cultured in their respective media. Normal human epithelial cells (HMEC) and fibroblasts (IBR.3) were also used. Cells were treated daily with this compound at specified concentrations dissolved in bacteriostatic water. Cancer cells were treated for 4 days, while normal cells were treated for 3 weeks [3].

- DNA/RNA/Protein Extraction: Following treatment, genomic DNA, total RNA, and proteins were isolated from the cells using standard kits for downstream analysis [3].

- Telomere Length Measurement (qPCR): Telomere length was estimated using a quantitative PCR (qPCR) method. The telomere sequence was amplified and compared to the amplification of a single-copy reference gene (36B4). A standard curve was used to calculate the absolute telomere length in kilobases [3].

- hTERT Expression Analysis (qPCR): The mRNA levels of the hTERT gene were quantified using reverse transcription qPCR (RT-qPCR). This measures the upregulation of the telomerase catalytic subunit [3].

- Telomerase Activity Measurement: Telomerase activity was directly assessed, likely using methods such as the Telomeric Repeat Amplification Protocol (TRAP) assay or ELISA-based kits, which detect the enzyme's ability to add telomeric repeats [3] [5].

- ALT Activity Assessment: Alternative Lengthening of Telomeres activity was evaluated, potentially through methods like immunofluorescence for ALT-associated promyelocytic leukemia (PML) bodies to confirm the alternative mechanism in cancer cells [3].

The workflow for this protocol is summarized in the diagram below.

Experimental workflow for evaluating this compound's effects on telomeres.

Research Limitations and Considerations

- Cancer Cell Activity: The activation of the ALT pathway in cancer cells requires careful consideration for therapeutic development, as this could potentially promote tumor progression [3].

- Therapeutic Delivery: A significant challenge is the peptide's bioavailability. Most reliable research uses subcutaneous or intramuscular injection. Oral bioavailability is low due to enzymatic degradation, though formulations like nasal sprays or dendrimer-conjugated this compound are being explored [1] [6] [2].

- Early-Stage Research: Despite promising cellular and animal data, this compound is not yet approved for clinical use. Large-scale human trials and long-term safety data are needed to confirm its efficacy and safety profile [1] [6] [7].

References

- 1. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 2. Overview of this compound—Highly Bioactive Pineal ... [mdpi.com]

- 3. This compound increases telomere length in human cell lines ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound increases telomere length in human cell lines ... - Sciety [sciety.org]

- 5. This compound-activated telomerase enhance bovine oocyte ... [sciencedirect.com]

- 6. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

- 7. Epithalon: The Peptide Linked to Longevity and Cellular ... [pulseandremedy.com]

Core Chemical & Biological Profile

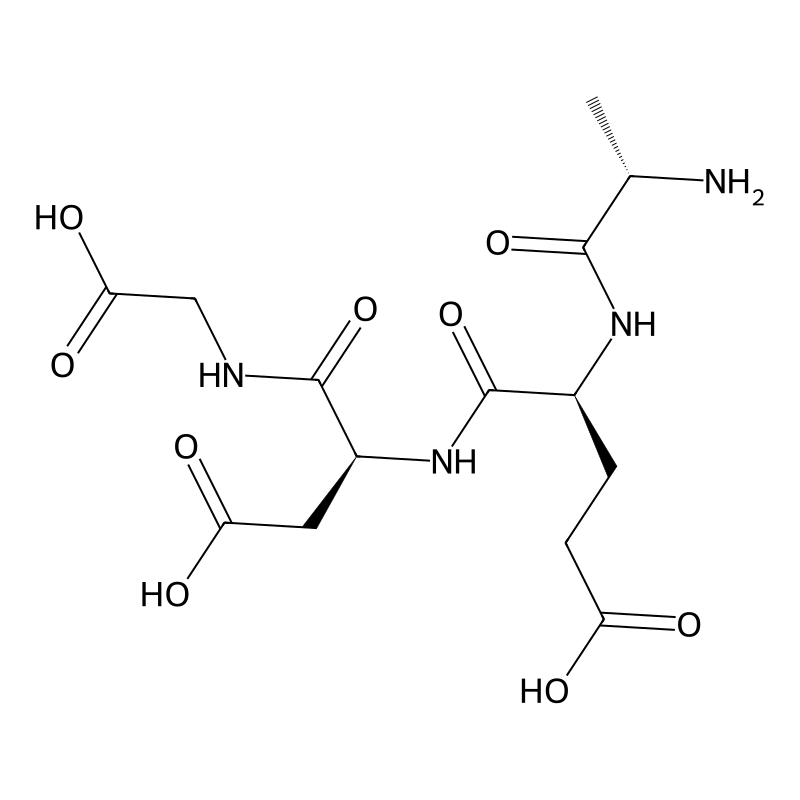

Epitalon, also known as Epithalon, is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) and a molecular formula of C14H22N4O9 [1]. It was synthesized based on the amino acid composition of Epithalamin, a bovine pineal gland polypeptide extract [2]. Its presence in human physiological pineal gland extracts was confirmed in 2017, validating its status as an endogenous peptide [2] [3].

The table below summarizes its fundamental characteristics:

| Property | Description |

|---|---|

| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid [1] |

| Molecular Formula | C14H22N4O9 [1] |

| Molar Mass | 390.349 g/mol [1] |

| Amino Acid Sequence | L-Alanyl-L-glutamyl-L-aspartyl-glycine (Ala-Glu-Asp-Gly) [2] [1] |

| Common Forms | Free-base; also available as acetate or trifluoroacetic acid (TFA) salts [2] |

| Origin | Synthetic version of an endogenous peptide identified in pineal gland extracts [2] [3] |

Documented Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, distinguishing it as a multi-target geroprotector. The diagram below maps its primary signaling pathways and biological effects.

This compound's multi-pathway mechanisms of action.

Key Quantitative Research Findings

Substantial in vitro and in vivo data demonstrate this compound's effects on telomere biology, oxidative stress, and tissue repair.

Telomere Length and Telomerase Activity

A 2025 study treated normal human epithelial (HMEC) and fibroblast (IBR.3) cells with 1.0 µg/mL of this compound daily for three weeks, resulting in telomere length extension through the upregulation of hTERT mRNA expression and telomerase enzyme activity [4] [5]. In cancer cell lines (21NT, BT474), this compound also induced significant telomere lengthening, primarily through the Activation of Alternative Lengthening of Telomeres (ALT) pathway [4] [5].

Antioxidant and Wound Healing Effects

A 2025 study using a high glucose (HG)-injured human retinal pigment epithelial cell line (ARPE-19) demonstrated this compound's restorative effects [6].

| Experimental Group | Wound Healing | ROS Levels | EMT/Fibrosis Markers |

|---|---|---|---|

| Standard Glucose (Control) | Normal healing | Baseline ROS | Baseline levels |

| High Glucose (HG) Injury | Delayed healing | Increased | Upregulated |

| HG + this compound (20 ng/mL) | Partial restoration | Reduced | Inhibited |

| HG + this compound (40 ng/mL) | Significant restoration | Significantly reduced | Significantly inhibited |

| HG + this compound (60 ng/mL) | Near-complete restoration | Near-baseline | Near-baseline |

The study concluded that this compound restored impaired wound healing by inhibiting hyperglycemia-induced epithelial-mesenchymal transition (EMT) and fibrosis [6].

Experimental Protocols from Key Studies

For researchers seeking to replicate or build upon this work, here are the detailed methodologies from pivotal papers.

Protocol: Telomere Length Analysis in Human Cell Lines [4]

This protocol is suitable for quantifying telomere length dynamics in response to compound treatment.

1. Cell Culture & Treatment

- Cell Lines: Human breast cancer cells (21NT, BT474) and normal cells (IBR.3 fibroblasts, HMEC epithelial cells).

- Treatment: Prepare a stock solution of this compound at 2.5 mg/mL in bacteriostatic water.

- Dosing:

- For cancer cells (21NT, BT474): Treat daily with 0.1, 0.2, 0.5, and 1.0 µg/mL of this compound for 4 days.

- For normal cells (IBR.3, HMEC): Treat daily with 1.0 µg/mL of this compound for 3 weeks.

- Culture Conditions: Refresh culture media daily and include untreated cells as a baseline control.

2. DNA Extraction

- Isolate genomic DNA from cell pellets using a commercial purification kit (e.g., Wizard Genomic DNA Purification Kit, Promega).

3. Telomere Length Measurement by qPCR

- Principle: Compare the abundance of telomeric DNA (T) to a single-copy reference gene (S).

- Reference Gene: Use the 36B4 gene (encodes acidic ribosomal phosphoprotein P0).

- Standards: Generate standard curves for both telomere and 36B4 reactions using serial dilutions of known oligomers.

- qPCR Reaction: Perform reactions in duplicate or triplicate. Calculate the T/S ratio, which is proportional to the average telomere length.

Protocol: In Vitro Wound Healing Assay [6]

This protocol measures cell migration and wound closure capacity under high-glucose injury and treatment.

1. Cell Culture & Wounding

- Cell Line: Human retinal pigment epithelial cell line (ARPE-19).

- Culture: Seed cells onto 96-well ImageLock plates at a density of 40x10³ cells/well to form a confluent monolayer.

- Wounding: Use a WoundMaker tool to create uniform scratches in all wells simultaneously.

- Experimental Conditions: Wash with PBS and then treat wounded cells with:

- Standard Glucose (SG) medium (Control)

- High Glucose (HG) medium (35 mM D-glucose)

- HG medium supplemented with this compound (20, 40, 60 ng/mL)

- Osmolarity control (35 mM mannitol)

2. Live-Cell Analysis & Monitoring

- Place the plate in an IncuCyte live-cell analysis system or a similar automated microscope.

- Monitor cell migration every 3 hours for up to 48 hours using a 10x phase contrast objective.

3. Data Analysis

- Use integrated software (e.g., IncuCyte Scratch Wound Analysis Software Module) to calculate Relative Wound Density over time, which represents the density of the cell mass within the wound area compared to the cell density outside the wound.

Research Considerations and Future Directions

- Mechanism of Action: While multiple effects are documented, the precise initial molecular targets and receptors for this compound remain an area of active investigation [2].

- Delivery Methods: The most common and reliable administration route in research is subcutaneous injection [2] [3]. While oral and intranasal routes have been explored, they face challenges with bioavailability and lack robust data [3].

- Dosing in Literature: Preclinical and clinical studies often use low, cyclical dosing. Common regimens involve daily administration of 5-10 mg for 10-20 consecutive days, with cycles potentially repeated every 6-12 months [7] [8].

- Safety and Status: this compound is generally reported as well-tolerated in available studies, with mild injection site reactions being the most noted effect [7] [8]. It is crucial to note that this compound is not approved as a drug by the FDA, EMA, or other major regulatory agencies and is legally classified as an experimental research compound [7].

This compound represents a compelling candidate in geroscience due to its multi-system, mechanism-based approach to modulating aging processes. The promising preclinical data provides a strong foundation, though its future clinical application depends on resolving key questions around its primary target and long-term safety.

References

- 1. This compound [en.wikipedia.org]

- 2. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 4. This compound increases telomere length in human cell lines ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound increases telomere length in human cell lines ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Antioxidant Tetrapeptide this compound Enhances Delayed ... [link.springer.com]

- 7. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

- 8. This compound Peptide – The Key to Longevity & Youthful Aging [hubmeded.com]

Core Functions and Mechanisms of Action

Epitalon's biological activity is complex and appears to operate through several non-exclusive pathways, influencing various hallmarks of aging.

Telomere Maintenance and Telomerase Activation

A key documented function of this compound is its ability to activate telomerase and maintain telomere length.

- Mechanism: Treatment with this compound leads to the upregulation of human Telomerase Reverse Transcriptase (hTERT) mRNA expression, resulting in increased telomerase enzyme activity. This enzyme adds DNA sequence repeats to the ends of chromosomes, countering telomere attrition [1] [2].

- Cell-Type Specificity: In cancer cell lines, telomere lengthening may occur via a telomerase-independent pathway known as Alternative Lengthening of Telomeres (ALT) [2].

The diagram below illustrates the primary pathway through which this compound influences telomere length.

This compound activates telomerase to extend telomeres.

Epigenetic Regulation and Gene Expression

Emerging research indicates this compound can directly influence gene expression by interacting with nuclear components.

- DNA Binding: this compound can permeate the cell membrane and enter the nucleus, where it has been shown to bind specific DNA sequences, particularly CAG repeats, which are susceptible to DNA cytosine methylation [1] [3].

- Histone Interaction: The peptide can bind to histones H1/6 and H1/3 at sites that interact with DNA. This binding may loosen chromatin structure and enhance the expression of genes regulating neuronal differentiation and protein synthesis [1] [3].

Antioxidant and Cytoprotective Effects

This compound demonstrates significant antioxidant properties, protecting cells from oxidative stress.

- Mechanism: It can boost key antioxidant enzymes through Nrf2 activation and directly reduce levels of intracellular Reactive Oxygen Species (ROS) [1] [4] [3].

- Cellular Outcomes: By reducing oxidative damage, it helps preserve mitochondrial membrane potential (MMP), maintain mitochondrial DNA copy number, and reduce apoptosis in various cell models, from oocytes to retinal cells [4] [3].

Neuroendocrine and Immune Effects

As a pineal gland-derived peptide, this compound influences neuroendocrine and immune systems.

- Circadian Rhythm: this compound can stimulate melatonin synthesis in pinealocytes by increasing the concentration of the AANAT enzyme and pCREB transcription factor. It also helps re-entrain core clock genes [5] [1].

- Immune Recalibration: It exhibits a restorative effect on the immune system by upregulating interleukin-2 (IL-2) mRNA in aged tissues and influencing lymphocyte differentiation, shifting the balance towards B-cell development [5] [1].

Summary of Key Quantitative Data

The table below summarizes quantitative findings on this compound's effects from recent studies.

| Biological Effect | Experimental Model | Dosage/Concentration | Key Quantitative Outcome | Source |

|---|---|---|---|---|

| Telomere Lengthening | Normal human fibroblast (IBR.3) & epithelial (HMEC) cells | 1.0 μg/mL daily for 3 weeks | Dose-dependent telomere length extension via hTERT/telomerase upregulation | [2] |

| ROS Reduction | Mouse oocytes during in vitro aging | 0.1 mM | Significantly reduced intracellular ROS levels | [4] |

| Wound Healing Improvement | ARPE-19 retinal cells under high glucose | 20, 40, 60 ng/mL | Restored impaired wound healing in a scratch assay | [3] |

| Apoptosis Reduction | Mouse oocytes during in vitro aging | 0.1 mM | Decreased apoptosis after 24 hours of aging | [4] |

| Spindle Abnormality Rescue | Mouse oocytes during in vitro aging | 0.1 mM | Significantly reduced frequency of spindle defects | [4] |

Detailed Experimental Protocols

For research purposes, here are the methodologies from two key studies.

Protocol: Telomere Length and Telomerase Activity Analysis (2025)

This study quantified this compound's effect on telomere biology in human cell lines [2].

- Cell Culture & Treatment:

- Cell Lines: Human breast cancer cells (21NT, BT474) and normal cells (IBR.3 fibroblasts, HMEC epithelial cells).

- Treatment: Cells were treated daily with this compound at concentrations of 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days (cancer cells) or 1.0 μg/mL for 3 weeks (normal cells). This compound was dissolved in bacteriostatic water to a stock concentration of 2.5 mg/mL.

- Telomere Length Measurement (qPCR):

- DNA Extraction: Isolated using a commercial genomic DNA purification kit.

- qPCR Analysis: Telomere length was estimated via qPCR using telomere-specific primers and the single-copy gene 36B4 as a control. Ct values were used to calculate total telomere length in kilobases.

- Telomerase Activity (TRAP Assay):

- Protein Extraction: Cells were lysed with TRAPeze 1X CHAPS lysis buffer.

- TRAP Assay: The Telomere Repeat Amplification Protocol (TRAP) was used to determine telomerase activity.

- hTERT Expression (RT-qPCR):

- RNA was extracted, converted to cDNA, and hTERT mRNA expression levels were analyzed using quantitative PCR with the delta-delta Ct method.

Protocol: Assessing Antioxidant Effects in Oocyte Aging (2022)

This study evaluated this compound's protective effects against post-ovulatory aging in mouse oocytes [4].

- Oocyte Culture & Treatment:

- Model: Mouse oocytes aged in vitro.

- Treatment: Oocytes were cultured with 0.1 mM this compound (determined as the optimal concentration) added to the M2 medium. Quality was evaluated at 6h, 12h, and 24h.

- Reactive Oxygen Species (ROS) Measurement:

- Staining: Oocytes were stained with a fluorescent ROS probe.

- Imaging & Quantification: Images were taken via confocal microscopy with identical parameters. Fluorescence intensity was quantified using ImageJ software. Data from >30 oocytes per group were analyzed.

- Spindle Integrity Analysis:

- Immunofluorescence: Oocytes were fixed and stained with α-tubulin antibody (for spindles, green) and Hoechst 33342 (for chromosomes, blue).

- Imaging: Spindle morphology was assessed using fluorescence microscopy. Oocytes with disorganized spindles or misaligned chromosomes were classified as abnormal.

- Mitochondrial Function:

- Mitochondrial Membrane Potential (MMP): Assessed using a JC-1 fluorescent dye.

- mtDNA Copy Number: Determined by quantitative PCR.

Research Gaps and Future Directions

Despite promising data, several areas require further investigation before clinical translation:

- Uncertain Primary Mechanism: The precise molecular initiating event—whether interaction with a specific receptor, histone, or DNA sequence—remains unverified [5] [1].

- Limited Human Data: Current evidence is largely preclinical ( in vitro and animal models). No large-scale human trials or long-term safety data are available [1].

- Delivery Challenges: As a peptide, it faces bioavailability issues. Subcutaneous injection is the most studied route, but more practical methods (e.g., intranasal, sublingual) require development [1].

- Cancer Risk Considerations: The potential for this compound to promote pre-existing cancers via telomerase activation or ALT in cancer cells necessitates thorough safety studies [1] [2].

References

- 1. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 2. This compound increases telomere length in human cell lines ... [link.springer.com]

- 3. The Antioxidant Tetrapeptide this compound Enhances Delayed ... [link.springer.com]

- 4. This compound protects against post-ovulatory aging-related ... [aging-us.com]

- 5. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

Geroprotective Mechanisms of Action

Epitalon (Ala-Glu-Asp-Gly) exerts its effects through several core mechanisms targeting multiple hallmarks of aging [1].

- Telomere Maintenance and Telomerase Activation: this compound can activate telomerase, the enzyme that adds DNA to telomeric ends, in normal human cells. In normal fibroblast (IBR.3) and epithelial (HMEC) cells, a 3-week daily treatment with 1.0 μg/mL of this compound significantly increased telomere length. Research indicates it can also promote telomere lengthening in certain cancer cell lines via the Alternative Lengthening of Telomeres (ALT) pathway [2].

- Epigenetic Regulation and Gene Expression: this compound can bind to specific sites on histone proteins (H1/3 and H1/6), which may loosen chromatin structure and increase gene transcription. This epigenetic mechanism is linked to increased expression of neurogenic differentiation markers like Nestin and β-Tubulin III in human stem cells [3]. It also influences the expression of cytokines and enzymes such as interleukin-2 (IL-2) and insulin-degrading enzyme (IDE) [4].

- Circadian Rhythm Restoration: The peptide improves the function of the pineal gland, helping to restore the natural secretion rhythm of melatonin, a key regulator of sleep and circadian cycles. This effect is particularly noted in older subjects [5] [1].

- Antioxidant and Anti-mutagenic Effects: this compound demonstrates significant antioxidant properties, reducing oxidative damage in cells and protecting mitochondrial function. It also exhibits antimutagenic activity, helping to protect DNA integrity [4] [1].

- Immune System Recalibration: Its immune effects are restorative rather than over-stimulating. It has been shown to rebalance T-cell ratios and modulate IL-2 expression, suggesting a recalibration of the immune system that is often dysregulated with age [1].

Quantitative Data on Key Geroprotective Effects

The following tables summarize quantitative findings from recent cellular and molecular studies.

| Cell Line / Model | Treatment Protocol | Key Measured Outcome | Result | Citation |

|---|---|---|---|---|

| Normal fibroblast (IBR.3) | 1.0 μg/mL daily for 3 weeks | Telomere length | Significant increase | [2] |

| Normal epithelial (HMEC) | 1.0 μg/mL daily for 3 weeks | Telomere length | Significant increase | [2] |

| Breast cancer (21NT) | 0.1-1.0 μg/mL daily for 4 days | Telomere length | Significant increase (via ALT) | [2] |

| Breast cancer (BT474) | 0.1-1.0 μg/mL daily for 4 days | Telomere length | Significant increase (via ALT) | [2] |

| Parameter Assessed | Experimental Model | Observed Change | Significance / Notes | Citation |

|---|---|---|---|---|

| Neuronal Differentiation | Human Gingival Mesenchymal Stem Cells (hGMSCs) | mRNA expression of Nestin, GAP43, β-Tubulin III, Doublecortin increased 1.6-1.8 times | Indicates promotion of neurogenesis | [3] |

| Telomerase Activity | Normal Human Cells (IBR.3, HMEC) | Telomerase enzyme activity upregulated | Primary mechanism for telomere lengthening in normal cells | [2] |

| Interleukin-2 (IL-2) mRNA | Mouse Splenocytes | Elevated mRNA levels | Observed after 5 hours of treatment | [4] |

| Antihypoxic Effect | Human Neuroblastoma NB7 Cells | Prevented hypoxia-induced decrease in IDE and NEP mRNA | mRNA levels maintained at ~70% in hypoxia vs. decrease in controls | [4] |

Overview of Experimental Protocols

Detailed methodologies are critical for experimental replication.

- Cell Culture and Treatment [2]:

- Cell Lines: Human breast cancer cells (21NT, BT474), osteosarcoma (U2OS), normal lung fibroblasts (IBR.3), and normal mammary epithelial cells (HMEC).

- Culture: Standard media per cell line.

- This compound Preparation: 10 mg dissolved in 4 ml bacteriostatic water for a 2.5 mg/mL stock solution.

- Treatment: Cancer cells treated daily with 0.1, 0.2, 0.5, or 1.0 μg/mL for 4 days. Normal cells treated daily with 1.0 μg/mL for 3 weeks.

- Telomere Length Measurement [2]:

- DNA Extraction: Using a commercial genomic DNA purification kit.

- Quantitative PCR (qPCR): Used to estimate telomere length. A telomere standard oligomer creates a standard curve, and the single-copy gene 36B4 serves as a genomic control. The Ct values determine total telomere length in kilobases.

- Telomerase Activity Assay [2]:

- Method: Telomere Repeat Amplification Protocol (TRAP) assay.

- Protein Extraction: Using CHAPS lysis buffer.

- Analysis: Measures the enzyme's ability to add telomeric repeats, quantifying activity.

- Gene Expression Analysis [3]:

- RNA Extraction & cDNA Conversion: Standard kits used.

- RT-qPCR: Performed with primers for target genes (Nestin, GAP43, etc.). Data analyzed via the delta-delta Ct method to determine relative gene expression changes.

- Histone-Peptide Interaction Analysis [3]:

- Method: Molecular modelling to predict low-energy conformations and binding sites between the AEDG peptide and histone tails (H1/3, H1/6).

Research Considerations

- Delivery Methods: Injectable administration (subcutaneous or intramuscular) is the gold standard in research for reliable systemic absorption [5] [1]. Oral administration has poor bioavailability, while intranasal and sublingual methods have limited evidence [5] [4].

- Dosing and Cycling: Research uses low, cyclical dosing. A common protocol is 5–10 mg per day for 10–20 consecutive days, repeated once or twice per year [5] [6]. Continuous use is not supported, as this compound acts as a regulatory "reset switch" [6].

- Safety and Legal Status: this compound is generally well-tolerated in studies, with mild injection site reactions being the most common issue [5]. A theoretical risk exists regarding telomerase activation in pre-existing cancers, though some studies suggest it may reduce cancer incidence [6]. It is not FDA-approved and is classified as an experimental research compound worldwide [5] [6].

Signaling Pathway and Experimental Workflow

The diagram below illustrates this compound's multi-pathway geroprotective mechanism.

This compound's multi-pathway geroprotective mechanism.

The flowchart below outlines a typical experimental workflow for evaluating this compound's effects on telomeres in cell cultures.

Experimental workflow for telomere and telomerase analysis.

Conclusion and Future Directions

This compound represents a promising multi-target geroprotective agent. Its ability to influence telomere length, gene expression, and circadian rhythms is supported by in vitro and in vivo data. Future research requires large-scale human trials, long-term safety studies, and development of reliable non-injection delivery methods.

References

- 1. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 2. This compound increases telomere length in human cell lines ... [link.springer.com]

- 3. AEDG Peptide (this compound) Stimulates Gene Expression and ... [pmc.ncbi.nlm.nih.gov]

- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

- 6. This compound Cycling Protocols: Short-Term, Long- ... [swolverine.com]

Core Antioxidant Mechanisms of Epitalon

The table below summarizes the primary and supportive antioxidant mechanisms of Epitalon identified in research.

| Mechanism | Description | Key Experimental Findings / Notes |

|---|---|---|

| Activation of Nrf2 Pathway | Considered a primary mechanism. This compound may activate the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE) in DNA, triggering the production of endogenous antioxidant enzymes [1]. | Leads to the upregulation of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [1]. |

| Gene Expression Modulation | This compound binds to DNA and histones, loosening chromatin structure to influence the expression of genes related to oxidative stress response and inflammation [1] [2]. | An epigenetic mechanism that "recalibrates" cellular responses to stress, potentially restoring a more youthful gene expression profile [1]. |

| Mitochondrial Support | Helps preserve mitochondrial membrane potential and reduces oxidative damage within mitochondria, the primary source of cellular reactive oxygen species (ROS) [2]. | Supports cellular energy production and reduces a major source of internal oxidative stress [2]. |

| Stimulation of Melatonin | This compound stimulates melatonin synthesis in the pineal gland. Melatonin is a potent endogenous antioxidant with its own free radical-scavenging properties [3] [4]. | Provides an additional, hormone-mediated layer of antioxidant defense [4]. |

Experimental Evidence and Protocols

Research on this compound's antioxidant effects spans various experimental models, from cell cultures to animal studies.

In Vitro and In Silico Studies

- Cell Models: Studies use human neuroblastoma NB7 cells, retinal epithelial cells, and skin fibroblasts [3] [1] [2].

- Hypoxia Models: Experiments on NB7 cells under low-oxygen conditions show this compound prevents the hypoxia-induced decrease in mRNA levels of protective enzymes like Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP), revealing its antihypoxic properties [3].

- Gene Expression Analysis: Quantitative PCR (qPCR) measures mRNA levels of antioxidant genes (SOD, CAT, GPx). Western blotting often confirms changes in protein levels [1].

- Oxidative Stress Assays: Pretreatment with this compound reduces markers of oxidative damage like malondialdehyde (MDA) and protein carbonyl content in cell models under induced stress [5].

- Computational Modeling: In silico studies suggest this compound can bind to promoter regions of DNA and interact with histones, providing a model for its gene-modulating effects [1].

In Vivo Studies

- Animal Models: Research conducted in rodents and non-human primates [1]. Common administration routes are subcutaneous (SC) and intramuscular (IM) injections [3] [6].

- Typical Dosing: Animal studies often use doses ranging from 0.1 to 10 µg per day in mice [1]. Human clinical trials, typically focusing on elderly populations, commonly use doses between 5 to 10 mg per day via SC or IM injection for 10-20 consecutive days [6].

- Tissue Analysis: Effects assessed by measuring oxidative stress markers, telomere length, and gene expression profiles in tissues like the brain, retina, and skin after treatment cycles [1] [2].

The following diagram illustrates a typical experimental workflow for investigating this compound's antioxidant effects in a research setting.

Future Research and Considerations

While evidence is promising, this compound remains an experimental research compound.

- Predominantly Indirect Action: Its antioxidant effect is largely mediated through complex cellular signaling and gene regulation, not direct radical scavenging [1].

- Limited Long-Term Human Data: Most data comes from preclinical models or short-term human trials. Large-scale, long-term safety and efficacy studies in humans are needed [6] [1].

- Delivery Challenges: As a peptide, this compound has poor oral bioavailability. Injectable routes (SC, IM) are the research gold standard, though intranasal and other methods are being explored [1].

References

- 1. : What can this peptide do for telomere protection, aging, and... This compound [gethealthspan.com]

- 2. Peptide: A Promising Approach to Healthy Aging and Longevity this compound [lotilabs.com]

- 3. Overview of this compound —Highly Bioactive Pineal Tetrapeptide with... [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Secrets of this compound : The Anti -Aging Peptide Revolutioniz [swolverine.com]

- 5. Comparative analysis of different dietary antioxidants on ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

Mechanisms of Epigenetic Regulation

Research indicates that Epitalon's epigenetic influence is primarily mediated through two key mechanisms:

- Histone Binding and Gene Transcription: Molecular modeling studies show that this compound preferentially binds to specific sites on linker histones H1/3 and H1/6 (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln sites) which interact with DNA [1]. This binding is believed to loosen chromatin structure, increasing accessibility for transcription factors and RNA polymerase, thereby enhancing expression of genes related to neurogenic differentiation [1].

- Telomerase Activation and Telomere Lengthening: Multiple studies confirm that this compound induces telomerase activity, the enzyme responsible for maintaining telomere ends [2] [3] [4]. This occurs through upregulation of the hTERT mRNA expression (the catalytic subunit of telomerase) in normal human cells, leading to telomere elongation [2] [5].

Experimental Evidence and Quantitative Data

The following table summarizes key quantitative findings from studies on this compound's epigenetic and gene regulatory effects.

| Cell Type / Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Human Gingival Mesenchymal Stem Cells (hGMSCs) | 0.01 μg/mL for 1 week | mRNA expression increased by 1.6-1.8x for Nestin, GAP43, β-Tubulin III, Doublecortin [1] | [1] |

| Normal Human Epithelial (HMEC) & Fibroblast (IBR.3) Cells | 1.0 μg/mL daily for 3 weeks | Telomere length extension via telomerase upregulation and hTERT mRNA expression [2] | [2] [5] |

| Human Breast Cancer Cell Lines (21NT, BT474) | 0.1-1.0 μg/mL daily for 4 days | Significant telomere lengthening via Alternative Lengthening of Telomeres (ALT) activation [2] | [2] [5] |

| Human Retinal Pigment Epithelial Cells (ARPE-19) under High Glucose | 20, 40, 60 ng/mL | Restored impaired wound healing; inhibited hyperglycemia-induced EMT and fibrosis; reduced ROS [6] | [6] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies from key studies.

Protocol 1: Investigating Neurogenic Differentiation in Stem Cells [1]

This protocol assesses this compound's effect on neuronal gene expression and protein synthesis.

- Cell Culture: Isolate and culture human gingival mesenchymal stem cells (hGMSCs). Confirm mesenchymal phenotype via flow cytometry for CD13, CD29, CD44, CD73, CD90, CD105 (positive) and CD14, CD34, CD45 (negative) [1].

- Peptide Treatment: Prepare a stock solution of this compound in water. Treat cells with a final concentration of 0.01 μg/mL of this compound for 1 week [1].

- Gene Expression Analysis (RT-PCR): Extract total RNA and synthesize cDNA. Perform quantitative RT-PCR using primers for Nestin, GAP43, β-Tubulin III, and Doublecortin. Use housekeeping genes (e.g., GAPDH) for normalization. Calculate fold-change using the 2^–ΔΔCt method [1].

- Protein Synthesis Analysis (Immunofluorescence): Fix treated cells, permeabilize, and incubate with primary antibodies against Nestin, GAP43, β-Tubulin III, and Doublecortin. Use fluorophore-conjugated secondary antibodies. Visualize and quantify fluorescence intensity via confocal microscopy [1].

- Molecular Modeling (Optional): Use molecular modeling software to simulate the interaction energy and binding conformations between the AEDG peptide and histone peptides (e.g., H1/3, H1/6) [1].

Protocol 2: Measuring Telomere Length and Telomerase Activity [2]

This protocol is used to evaluate this compound's effect on telomere maintenance in both normal and cancer cell lines.

- Cell Culture and Treatment: Culture normal cells (e.g., HMEC, IBR.3) and cancer cells (e.g., 21NT, BT474). Treat cells with this compound daily at various concentrations (e.g., 0.1 to 1.0 μg/mL for cancer cells; 1.0 μg/mL for normal cells) over a defined period (e.g., 4 days for cancer lines, 3 weeks for normal cells) [2].

- DNA/RNA Extraction: Extract genomic DNA for telomere length analysis and total RNA for gene expression studies using commercial kits [2].

- Telomere Length Measurement (qPCR): Perform quantitative PCR using telomere-specific primers (Telo F: CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT; Telo R: GGCTTGCCTT...) and a single-copy gene reference (36B4). Generate standard curves from oligomer standards. Calculate telomere length relative to the reference gene [2].

- Telomerase Activity and hTERT Expression: Use qRT-PCR to measure mRNA expression levels of hTERT. Measure telomerase enzyme activity using a validated assay, such as the Telomerase Repeated Amplification Protocol (TRAP) or commercial equivalents [2].

- ALT Activation Analysis (in cancer cells): Assess Alternative Lengthening of Telomeres activity via immunofluorescence for ALT-associated markers (e.g., C-circles, PML bodies) [2].

Research Workflow and Signaling Pathway

The diagram below outlines the experimental workflow for studying this compound's epigenetic and telomere effects, integrating protocols from key studies.

Experimental workflow for this compound's epigenetic and telomere regulation studies.

Future Research and Therapeutic Implications

This compound's ability to modulate gene expression and cell fate highlights its potential as a research tool and therapeutic candidate. Key implications include:

- Regenerative Medicine: this compound's capacity to promote neuronal differentiation in stem cells suggests potential for treating neurodegenerative diseases [1].

- Ophthalmic Applications: Its efficacy in restoring wound healing in retinal pigment epithelium under high-glucose conditions indicates promise for treating diabetic retinopathy [6].

- Cancer Research Consideration: this compound's differential effect—activating telomerase in normal cells but the ALT pathway in some cancer cells—warrants careful investigation in oncological contexts [2].

Most human data comes from small-scale or observational studies. Advancement requires large-scale clinical trials, long-term safety data, and optimized delivery systems beyond subcutaneous injection [3] [7].

References

- 1. AEDG Peptide (this compound) Stimulates Gene Expression and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases telomere length in human cell lines ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound increases telomere length in human cell lines ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Antioxidant Tetrapeptide this compound Enhances Delayed ... [link.springer.com]

- 7. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

Core Comparison: Epitalon vs. Epithalamin

| Feature | Epitalon (Epithalon/Epithalone) | Epithalamin |

|---|---|---|

| Chemical Nature | Synthetic tetrapeptide (Ala-Glu-Asp-Gly/AEDG) [1] [2] | Natural polypeptide extract from bovine pineal glands; a complex mixture of peptides [2] [3] |

| Origin | Lab-synthesized based on the amino acid composition of Epithalamin; identified later in natural pineal extracts [1] [2] | Isolated directly from animal tissue (bovine pineal gland) [2] [3] |

| Key Distinction | A single, well-defined molecule; the putative active component of Epithalamin [1] [2] | A complex, naturally occurring mixture of peptides |

| Biological Activity | Demonstrates similar geroprotective effects to Epithalamin but may differ in the intensity and spectrum of some actions [2] | The original pineal extract with broad geroprotective effects, including melatonin regulation and lifespan extension in animal models [3] |

Key Experimental Evidence and Protocols

Research on these compounds spans several decades, with studies investigating their effects on telomeres, aging, and various body systems. The following diagram outlines the general experimental workflow used to establish their biological activity.

Experimental workflow for this compound and Epithalamin research

Telomere Lengthening and Telomerase Activation

This is one of the most cited mechanisms of action for this compound.

- Key In Vitro Protocol: A 2025 study treated normal human fibroblast (IBR.3) and epithelial (HMEC) cells with this compound at a concentration of 1.0 μg/mL daily for 3 weeks. Media was refreshed daily. Untreated cells served as controls [4].

- Methodology:

- DNA Extraction & Telomere Length Measurement: DNA was isolated post-treatment. Telomere length was estimated using quantitative PCR (qPCR), where a telomeric standard curve was established to calculate total telomere length in kilobases [4].

- Telomerase Activity: The Telomere Repeat Amplification Protocol (TRAP) assay was used on protein extracts to determine telomerase enzyme activity [4].

- Gene Expression: RNA was extracted and converted to cDNA. qPCR was used to analyze the expression of the hTERT gene, a critical subunit of telomerase [4].

- Findings: The study confirmed that this compound treatment led to a dose-dependent extension of telomere length in normal human cells through the upregulation of hTERT mRNA expression and subsequent increase in telomerase activity [4]. An earlier study on human fetal fibroblast cells showed that this compound extended their replicative potential beyond the Hayflick limit [1].

Geroprotective and Other Biological Effects

Both compounds have shown a range of effects in animal and human studies.

- Animal Studies (this compound):

- Life Extension: Studies in mice and fruit flies have demonstrated life-extending properties [3].

- Antioxidant Effects: In aging rats, this compound increased the activity of key antioxidant enzymes like superoxide dismutase and glutathione peroxidase [1].

- Oncostatic Activity: Research in mice showed this compound reduced the incidence of spontaneous tumors and metastases [1].

- Oocyte Protection: A 2022 study on mouse oocytes demonstrated that a specific concentration of 0.1 mM this compound in the culture medium reduced reactive oxygen species (ROS) and protected against aging-related damage during prolonged in vitro culture [5].

- Human Clinical Studies:

- Telomere Effects: Both this compound and Epithalamin were shown to significantly increase telomere length in the blood cells of elderly patients (ages 60-65 and 75-80) with comparable efficacy [1].

- Melatonin Regulation: Both compounds appear to help restore age-declined melatonin secretion by the pineal gland in humans and primates [1].

- Mortality Reduction: A prospective cohort study on people over 60 found that treatment with Epithalamin led to a 1.6–1.8-fold reduction in mortality over six years. The effect was greater when combined with another peptide, Thymalin [1].

Implications for Research and Development

For professionals in the field, the transition from the natural extract (Epithalamin) to the synthetic peptide (this compound) offers significant advantages:

- Standardization: this compound provides a defined chemical entity, ensuring batch-to-batch consistency, which is crucial for reproducible research and potential drug development [2].

- Mechanistic Studies: Its simple structure makes it more suitable for in-depth studies on its precise mechanism of action, such as how it interacts with DNA or specific cellular pathways [2] [6].

- Safety and Purity: A synthetic peptide avoids the risks associated with animal-derived extracts and allows for the production of high-purity material for clinical trials [2].

It is important to note that while a substantial body of research exists, much of the early work originates from a specific research group in Russia. Independent replication and larger-scale human trials are needed to fully validate these findings and establish standardized, safe, and effective dosing protocols for human use [1] [7].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

- 3. Peptides and Ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound increases telomere length in human cell lines ... [link.springer.com]

- 5. This compound protects against post-ovulatory aging-related ... [aging-us.com]

- 6. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 7. This compound Peptide | Benefits, Safety & Buying Advice [2025] [innerbody.com]

Comprehensive Application Notes and Protocol for Epitalon Subcutaneous Injection

Introduction and Mechanism of Action

Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed to replicate the biological activity of Epithalamin, a natural peptide complex found in the pineal gland [1] [2]. Research indicates it functions as a multi-pathway geroprotector, influencing several hallmarks of aging through mechanisms including telomerase activation, epigenetic regulation, oxidative stress resilience, immune recalibration, and circadian rhythm restoration [2].

Its ability to potentially activate telomerase and support telomere maintenance in human cells has generated significant interest in longevity science [3] [2]. Unlike performance-enhancing compounds, this compound acts as a regulatory signal, with studies showing that low, cyclical dosing is sufficient to activate its target pathways without the need for continuous administration [3].

Reconstitution, Dosing, and Administration Protocol

Reconstitution Guide

Proper reconstitution is critical for maintaining peptide integrity and ensuring accurate dosing [4].

- Supplies Needed: Lyophilized this compound vial (typically 10 mg), bacteriostatic water (preserved with 0.9% benzyl alcohol), alcohol swabs, sterile 1 mL insulin syringes (U-100), and a sharps container [4].

- Procedure:

- Sanitize the rubber stopper of the this compound vial and the bacteriostatic water vial with alcohol swabs.

- Draw 1 mL of bacteriostatic water into a sterile syringe.

- Slowly inject the water down the inner wall of the this compound vial to minimize agitation and foaming [4].

- Gently swirl the vial until the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide denaturation [4].

- Label the reconstituted vial with the date and concentration. Once reconstituted, the solution should be refrigerated at 2–8°C (36–46°F) and used within the recommended timeframe [3] [4].

Dosing Regimens

Clinical and preclinical studies have utilized relatively consistent dosing protocols. The following table summarizes the most common regimens cited in research literature [3] [5].

| Protocol Name | Daily Dosage | Cycle Duration | Total Cycle Dosage | Frequency of Cycles |

|---|---|---|---|---|

| Standard / Russian Protocol [3] [4] | 5–10 mg | 10–20 consecutive days | 50–200 mg | Once or twice per year [3] |

| Extended / Ukrainian Protocol [4] | 10 mg (every 4 days) | 17 days (5 injections total) | 50 mg | Every 3–6 months [5] |

Subcutaneous Injection Technique

The subcutaneous route is the most common and effective method of administration cited in research [3] [2] [5].

- Preparation: Wash hands thoroughly. Assemble the reconstituted vial, a new sterile syringe, and an alcohol swab.

- Drawing the Dose: Draw the prescribed amount of the solution into the syringe according to the dosing table.

- Injection Site Selection: Common sites include the abdomen (avoiding the navel), thigh, or upper arm. Rotate injection sites daily to minimize local irritation [4].

- Administration: Clean the selected site with an alcohol swab and let it dry. Pinch a fold of skin. Insert the needle at a 45- to 90-degree angle. Inject the solution slowly. After injection, withdraw the needle and apply light pressure if needed [4].

- Disposal: Immediately place the used syringe in a sharps container.

Key Experimental Models and Methodologies

This compound's effects have been studied in various in vitro and in vivo models. The workflows below summarize two key experimental designs from recent literature.

In Vitro Model: Wound Healing in Diabetic Retinopathy

A 2025 study investigated this compound's effect on delayed wound healing in a high-glucose model of diabetic retinopathy [6]. The experimental workflow was as follows:

In Vitro Model: Oocyte Aging

A 2022 study examined this compound's protective effects against post-ovulatory aging in mouse oocytes [7]. The methodology is outlined below:

Proposed Signaling Pathways and Mechanisms

This compound's geroprotective effects are attributed to its multi-target action. The diagram below synthesizes key mechanisms proposed in the literature [3] [1] [2].

Safety and Regulatory Considerations

- General Safety Profile: this compound is generally reported to be well-tolerated in research settings. The most commonly noted adverse effects are mild, transient injection site reactions (redness, swelling, irritation) [3] [5]. Some reports note sleep pattern changes, such as vivid dreams, as the peptide influences melatonin secretion [3].

- Contraindications and Cautions: A primary theoretical concern is the use of this compound in individuals with active malignancy, as telomerase activation could potentially promote tumor growth [5]. Long-term safety data in humans is lacking [3] [8].

- Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory bodies for the treatment or prevention of any disease. Its use is strictly confined to controlled experimental research [3] [5].

Conclusion

This compound represents a promising, multi-target peptide in geroscience research. Evidence suggests its potential to modulate core aging pathways through telomerase activation, epigenetic regulation, and antioxidant effects. The standardized subcutaneous injection protocol of 5-10 mg daily for 10-20 days, repeated cyclically, provides a foundation for systematic investigation. However, it remains an experimental compound, and further research is essential to fully elucidate its mechanisms, long-term safety, and potential therapeutic applications.

References

- 1. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 3. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

- 4. Epithalon (10mg Vial) Dosage Protocol [peptidedosages.com]

- 5. This compound - Epithalon [recessrx.com]

- 6. The Antioxidant Tetrapeptide this compound Enhances Delayed ... [link.springer.com]

- 7. This compound protects against post-ovulatory aging-related ... [aging-us.com]

- 8. This compound Peptide – The Key to Longevity & Youthful Aging [hubmeded.com]

Effective Concentrations of Epitalon In Vitro

| Cell Type / Model | Biological Effect | Effective Concentration | Key Findings / Notes | Citation |

|---|---|---|---|---|

| Mouse oocytes | Reduce oxidative stress (ROS), decrease spindle defects, reduce apoptosis | 0.1 mM | Higher concentrations (1-2 mM) were ineffective at reducing ROS. | [1] |

| Human breast cancer cells (21NT, BT474) | Telomere lengthening | 0.1 - 1.0 µg/mL (daily for 4 days) | Dose-dependent effect. | [2] |

| Human normal fibroblasts (IBR.3) and epithelial cells (HMEC) | Telomere lengthening | 1.0 µg/mL (daily for 3 weeks) | Mechanism involved upregulation of telomerase activity in normal cells. | [2] |

| Human retinal pigment epithelial cells (ARPE-19) | Improve wound healing, reduce oxidative stress, inhibit fibrosis | 20, 40, 60 ng/mL | Restored wound healing impaired by high glucose conditions. | [3] |

| Human neuroblastoma cells (NB7) | Increase mRNA of IDE and NEP (anti-hypoxic effect) | Not specified | Fully counteracted the decrease in mRNA levels induced by hypoxia. | [4] |

| Chicken retinal tissue | Increase expression of retinal markers (Pax6, Vsx1, etc.) | Not specified | Used an Epitalon mixture. | [4] |

| Rat pinealocyte cells | Increase AANAT enzyme & pCREB transcription factor (affects melatonin synthesis) | Not specified | Showed a more prolonged effect compared to another peptide (Vilon). | [4] |

| Murine thymocytes | Comitogenic activity (with concanavalin A) | 10⁻¹⁷ – 10⁻¹⁵ M (ultra-low doses) | Highest activity at these ultra-low concentrations. | [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables, which you can adapt for your research.

Protocol: Assessing Impact on Post-ovulatory Oocyte Aging [1]

This protocol is designed to evaluate this compound's protective effects against aging in mouse oocytes.

- Cell Model: Ovulated mouse oocytes at the second meiotic metaphase (MII) stage.

- This compound Preparation: Prepare a stock solution in a suitable solvent (e.g., PBS or culture medium). Dilute to the working concentration of 0.1 mM in the pre-warmed M2 culture medium.

- Culture Conditions:

- Control Group: Oocytes cultured in standard M2 medium.

- Aged Group: Oocytes cultured in M2 medium for extended periods (e.g., 24h) to induce post-ovulatory aging.

- Treatment Group: Oocytes cultured in M2 medium supplemented with 0.1 mM this compound for the same duration.

- Culture oocytes in a humidified incubator at 37°C with 5% CO₂.

- Evaluation Methods (at 6h, 12h, 24h):

- Reactive Oxygen Species (ROS): Use a fluorescent probe (e.g., DCFH-DA). Incubate oocytes with the probe, wash, and measure fluorescence intensity under a fluorescence microscope.

- Spindle Integrity: Fix oocytes, perform immunostaining with an anti-α-tubulin antibody, and analyze spindle morphology using confocal microscopy. A normal spindle is barrel-shaped.

- Mitochondrial Membrane Potential (MMP): Use the JC-1 dye. Calculate the ratio of red (aggregates, high MMP) to green (monomers, low MMP) fluorescence.

- Apoptosis Assay: Stain oocytes with Annexin-V to detect phosphatidylserine externalization as an early apoptosis marker.

Protocol: Evaluating Telomere Lengthening in Human Cell Lines [2]

This protocol outlines the treatment and analysis of telomere length in human cells.

- Cell Lines: Normal human fibroblasts (e.g., IBR.3), epithelial cells (e.g., HMEC), or cancer cell lines (e.g., 21NT, BT474).

- This compound Treatment:

- Prepare a stock solution (e.g., 2.5 mg/mL in bacteriostatic water).

- Treat cells daily with a final concentration of 1.0 µg/mL for normal cells or a range of 0.1 - 1.0 µg/mL for cancer cells.

- Refresh the culture media and peptide daily. Include an untreated control.

- Treatment duration is typically 3 weeks for normal cells and 4 days for cancer cells.

- DNA Extraction and Telomere Length Analysis:

- Extract genomic DNA using a commercial kit (e.g., Wizard genomic DNA purification kit).

- Measure telomere length by quantitative PCR (qPCR).

- Use a single-copy gene (e.g., 36B4) for normalization.

- Generate standard curves using telomere and reference gene oligomers to calculate absolute telomere length in kilobases (kb).

Protocol: Wound Healing Assay in Retinal Pigment Epithelial Cells [3]

This protocol tests this compound's ability to improve wound healing in a high-glucose injury model.

- Cell Model: Human retinal pigment epithelial cell line (ARPE-19).

- Injury Model and Treatment:

- Culture cells in high glucose (HG) medium (35 mM D-glucose) to mimic diabetic conditions. Include a standard glucose (SG) control.

- Prepare this compound stock at 100 µg/mL in water, then dilute to working concentrations of 20, 40, and 60 ng/mL in the HG medium.

- Wound Healing Assay:

- Seed ARPE-19 cells onto a 96-well ImageLock plate at a density to reach 100% confluence.

- Create a uniform scratch wound in all wells using a WoundMaker tool.

- Wash cells to remove debris and add media with the respective treatments (SG, HG, HG+this compound).

- Place the plate in a live-cell analysis system (e.g., IncuCyte) and take images every 3 hours for up to 48 hours.

- Analyze the "relative wound density" over time using dedicated software to quantify the healing process.

Mechanisms of Action and Experimental Workflow

The diagram below summarizes the primary cellular mechanisms of this compound and a generalized workflow for conducting in vitro experiments.

Key Methodological Considerations

When designing your experiments with this compound, please consider the following:

- Peptide Handling: this compound is a peptide and requires proper handling. Reconstitute it in sterile water or phosphate-buffered saline (PBS), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or below [2] [3].

- Dose-Response is Critical: The efficacy of this compound is highly concentration-dependent. As seen in the oocyte study, a narrow optimal range exists, and higher doses can be ineffective [1]. A dose-response curve is strongly recommended for any new cell model.

- Cell-Type Specificity: The mechanism of action may differ. In cancer cells, telomere lengthening might occur through the Alternative Lengthening of Telomeres (ALT) pathway, while normal cells rely on telomerase upregulation [2].

- Treatment Duration: The required treatment time varies with the biological outcome, from a few days for acute responses (e.g., wound healing) to several weeks for observing effects on telomere length [2] [3].

References

- 1. protects against post-ovulatory aging-related damage of... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases telomere length in human cell lines ... [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant Tetrapeptide this compound Enhances Delayed Wound... [link.springer.com]

- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

Chemical and Solubility Profile of Epitalon

The table below summarizes the known physicochemical properties of Epitalon.

| Property | Description | Notes |

|---|---|---|

| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) | Synthetic tetrapeptide; primary structure is Ala-Glu-Asp-Gly bound via α-peptide bonds [1]. |

| Molecular Form | Free-base; commonly available as acetate or trifluoroacetic acid (TFA) salt [1]. | Commercial sources often provide peptide in salt form for stability [1]. |

| Reported Solvents | Bacteriostatic Water, Sterile Water [2]. | Standard solvents for reconstitution in research settings. |

| Reported Solubility | Readily soluble in aqueous solutions (e.g., reconstitution of 10 mg in 1 mL of water yields a 10 mg/mL solution) [2]. | Comprehensive solubility profiling in various solvents (DMSO, ethanol) is not detailed in available literature. |

| Storage (Lyophilized) | Frozen, ideally at -20°C; protected from light [3] [2]. | Maintains peptide integrity before reconstitution. |

| Storage (Reconstituted) | Refrigerated at 2°C to 8°C [3] [2]. | Stability duration post-reconstitution is not definitively established; use within a short period is recommended. |

Detailed Preparation and Reconstitution Protocol

This protocol outlines the preparation of a 10 mg/mL this compound solution for subcutaneous administration, as referenced in pre-clinical studies [2].

Supplies Needed:

- Lyophilized this compound (10 mg vial)

- Bacteriostatic Water (1 mL)

- Sterile 1 mL insulin syringes

- Alcohol swabs

Reconstitution Steps:

- Sanitize: Clean the rubber stopper of the this compound vial and the bacteriostatic water vial with an alcohol swab [2].

- Draw Solvent: Draw 1 mL of bacteriostatic water into a sterile syringe [2].

- Reconstitute: Slowly inject the 1 mL of water into the this compound vial. To avoid denaturing the peptide, inject the stream gently along the wall of the vial instead of directly onto the powder cake. Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking [2].

- Label and Store: Label the reconstituted vial with the date and concentration. Store it immediately in a refrigerator at 2°C to 8°C [2].

The following workflow diagram summarizes the preparation and storage protocol:

Experimental Administration in Research Models

The table below summarizes dosing and administration parameters from published in vitro and in vivo studies.

| Experimental Model | Reported Dosage & Concentration | Administration & Duration | Key Findings |

|---|---|---|---|

| Human Cell Lines (e.g., breast cancer, normal epithelial/fibroblast cells) [4] | 0.1 - 1.0 μg/mL in culture medium | Added daily to cell culture for 4 days to 3 weeks. | Dose-dependent telomere length extension via telomerase upregulation in normal cells [4]. |

| Human Retinal Epithelial Cells (ARPE-19) [5] | 20, 40, 60 ng/mL in culture medium | Used in a high-glucose injury model to assess wound healing. | Restored impaired wound healing and reduced oxidative stress and fibrosis [5]. |

| Pre-Clinical Animal Models (e.g., rodents, primates) [3] | 5 - 10 mg per day (equivalent to ~0.1-10 μg/mouse/day in rodent studies [6]) | Subcutaneous injection; 10 to 20 consecutive days per cycle [3]. | Normalized circadian rhythms (melatonin/cortisol) and demonstrated geroprotective effects [3]. |

Critical Application Notes for Researchers

- Solvent and Stability: Bacteriostatic water, containing 0.9% benzyl alcohol, is the preferred diluent for multi-dose in vivo studies due to its preservative properties. The stability of the reconstituted solution should be validated for each specific research application.

- Administration Route: The vast majority of in vivo studies utilize subcutaneous injection to ensure consistent systemic absorption and biological effect, bypassing first-pass metabolism [6]. While oral and intranasal routes have been explored, their bioavailability is not well-established [6].

- Dosing Paradigm: Research indicates this compound functions as a "regulatory reset switch." Effects are achieved through short, cyclical dosing (e.g., 10-20 days) rather than continuous administration, with benefits persisting long after the course is completed [3].

- Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory agencies for human therapeutic use. It is strictly an experimental research compound [3].

References

- 1. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

- 2. Epithalon (10mg Vial) Dosage Protocol [peptidedosages.com]

- 3. This compound Cycling Protocols: Short-Term, Long- ... [swolverine.com]

- 4. This compound increases telomere length in human cell lines ... [link.springer.com]

- 5. The Antioxidant Tetrapeptide this compound Enhances Delayed ... [link.springer.com]

- 6. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

Epitalon cycling protocol 10-20 days

Epitalon Research Application Notes

The provided dosage and cycling information is summarized from published literature for research design purposes.

TABLE 1: Standard Research Dosing and Cycling Protocols

| Parameter | Common Protocol | Alternative / Long-Term Protocol | Notes |

|---|---|---|---|

| Single Dose | 5–10 mg per day [1] [2] | Up to 50 mg/day tested, but no added benefit shown [1] | Higher doses do not demonstrate stronger results. |

| Cycle Duration | 10–20 consecutive days [1] [2] [3] | 10-day courses repeated every 6 months [2] | Short cycles are sufficient to "reset" regulatory pathways. |

| Annual Cycling | 1–2 cycles per year [1] [2] | Annual cycles over multiple years [2] | Intermittent use maintains benefits without constant administration. |

| Primary Route | Subcutaneous (SC) or Intramuscular (IM) injection [1] [2] | Nasal spray (limited evidence) [1] | Injectable routes ensure reliable bioavailability. |

| Key Population | Older adults / elderly [1] | Younger populations (less studied) [1] | Geriatric models show greatest response due to age-related decline. |

Rationale for Cyclical Dosing: this compound acts as a regulatory signal that "resets" key cellular and circadian functions, such as activating telomerase and restoring youthful melatonin secretion patterns [1] [2]. Once these pathways are activated, ongoing high-frequency dosing is unnecessary and is not supported by research [1] [2]. Animal studies and some human trials suggest that benefits on lifespan and healthspan are maintained with intermittent cycles, such as semi-annual "resets" [2].

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound in a research setting, the following methodologies from recent literature can be employed.

TABLE 2: Key Experimental Assays for this compound Research

| Assay Objective | Cell Lines / Models | This compound Treatment | Key Readouts & Techniques |

|---|

| Telomere Length & Telomerase Activity | Normal human fibroblasts (IBR.3), epithelial cells (HMEC), breast cancer cell lines (21NT, BT474) [4] | 1.0 μg/mL daily for 3 weeks (normal cells); 0.1-1.0 μg/mL daily for 4 days (cancer cells) [4] | - Telomere length: qPCR [4]

- Telomerase activity: Telomerase Repeat Amplification Protocol (TRAP) assay

- hTERT mRNA expression: RT-qPCR [4] | | Neuronal Differentiation | Human Gingival Mesenchymal Stem Cells (hGMSCs) [5] | 0.01 μg/mL for 1 week [5] | - Protein synthesis: Immunofluorescence/Confocal microscopy for Nestin, GAP43, β-Tubulin III, Doublecortin [5]

- Gene expression: RT-PCR for mRNA levels of neuronal markers [5] | | Melatonin Secretion & Circadian Regulation | Rat pinealocyte cultures, isolated perfused pineal glands from young and aged rats [6] | Varies by study; effects observed over hours in vitro [6] | - Melatonin levels: ELISA or radioimmunoassay

- AANAT enzyme & pCREB transcription factor: Immunohistochemistry/Western Blot [6] | | Gene Expression & Epigenetic Mechanism | Various cell lines, molecular modelling [5] | Varies by study [5] | - Histone-peptide interaction: Molecular modelling of AEDG binding to H1/3 and H1/6 histones [5] |

This compound Mechanism and Experimental Workflow

The diagrams below illustrate the multi-pathway mechanism of this compound and a generalized workflow for a research protocol.

Critical Safety & Regulatory Considerations

- Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory agencies for human therapeutic use. It is classified as an experimental research compound and is only legally available through research chemical suppliers for non-human studies [1] [2].

- Reported Side Effects: In research settings, this compound is generally well-tolerated. Minor reported effects include mild injection site reactions (redness, swelling), temporary fatigue, and sleep pattern changes as the body adapts to circadian rhythm adjustments [1] [2] [3].

- Theoretical Risks: A primary theoretical concern is the risk of abnormal cell growth due to telomerase activation. However, some animal studies have suggested this compound may actually reduce cancer incidence [2]. The long-term safety profile in humans remains unknown due to a lack of large-scale clinical trials [1] [2].

Conclusion for Researchers

The 10-20 day cyclical protocol for this compound is a consistent feature in pre-clinical and clinical research, grounded in its role as a regulatory peptide that resets key aging pathways. The most robust data supports the use of low-dose (5-10 mg/day), short-term cycles via subcutaneous injection, repeated intermittently.

Future research should focus on standardizing bioavailability, conducting long-term toxicology studies, and running large-scale, randomized controlled trials in humans to verify its efficacy and safety profile.

References

- 1. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

- 2. This compound Cycling Protocols: Short-Term, Long- ... [swolverine.com]

- 3. This compound Peptide – The Key to Longevity & Youthful Aging [hubmeded.com]

- 4. This compound increases telomere length in human cell lines ... [pmc.ncbi.nlm.nih.gov]

- 5. AEDG Peptide (this compound) Stimulates Gene Expression and ... [pmc.ncbi.nlm.nih.gov]

- 6. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

Epitalon Experimental Administration Parameters

| Parameter | Typical Range / Description | Key References & Context |

|---|---|---|

| Common Research Dosage | 5–10 mg per day [1] (Injectable); 0.1–1.0 µg/mL [2] (Cell culture) | Human trials; In vitro studies on human cell lines. |

| Standard Cycle Duration | 10–20 consecutive days [1] | Based on established protocols showing biological effects. |

| Long-Term Cycling | Cycles repeated every 6–12 months [1] | Proposed for longevity applications; not based on long-term human data. |

| Primary Delivery Methods | Subcutaneous (SC) or Intramuscular (IM) injection [3] [1] | Most common and reliable method in published research. |

| Alternative Delivery Methods | Intranasal spray [4]; Parabulbar injection (ocular studies) [4] | Less common; lower bioavailability for non-injectable forms [1]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing work, here are detailed methodologies for key experiment types.

In Vivo Administration Protocol (Rodent Model)

This protocol is adapted from studies investigating systemic effects like telomere maintenance and geroprotection [3] [1].

- Peptide Preparation: Reconstitute lyophilized Epitalon powder in sterile bacteriostatic water or physiological saline to a desired concentration (e.g., 2.5 mg/mL) [2].

- Dosing Regimen: Administer via daily subcutaneous injection. A common dosage in rodent studies ranges from 0.1 to 10 µg per animal per day [3]. The equivalent human research dosage is 5-10 mg per day [1].

- Cycle and Duration: Treat animals for 10-20 consecutive days. For long-term observation, this cycle can be repeated after a break of several months [1].

- Endpoint Analysis: Key biomarkers to analyze include:

In Vitro Cell Culture Protocol

This protocol is for investigating this compound's direct effects on human cells, such as telomere extension or antioxidant activity [5] [2].

- Cell Culture: Maintain relevant cell lines (e.g., normal human fibroblast IBR.3, epithelial HMEC, or retinal ARPE-19) in appropriate media under standard conditions (37°C, 5% CO₂) [5] [2].

- Treatment Preparation: Prepare a stock solution of this compound in sterile water or culture-grade solvent. Further dilute in cell culture medium to final treatment concentrations, typically between 0.1 and 1.0 µg/mL [2]. For specialized models like diabetic retinopathy, concentrations of 20-60 ng/mL have been used [5].

- Dosing Regimen: Treat cells daily with this compound for the duration of the experiment. Media containing the peptide should be replaced every 24 hours [2].

- Endpoint Analysis:

- Telomere Length (qPCR): Extract genomic DNA. Use a validated qPCR protocol with primers for the telomere sequence and a single-copy reference gene (e.g.,

36B4). Calculate telomere length relative to the control using a standard curve [2]. - Telomerase Activity: Use the Telomeric Repeat Amplification Protocol (TRAP) assay.

- Cell Migration/Wound Healing: Use an IncuCyte system or similar to monitor wound closure in a scratch assay [5].

- ROS Measurement: Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular reactive oxygen species [5].

- Telomere Length (qPCR): Extract genomic DNA. Use a validated qPCR protocol with primers for the telomere sequence and a single-copy reference gene (e.g.,

Mechanism of Action & Signaling Pathways

This compound exerts its effects through multiple pathways. The following diagram illustrates the core mechanisms identified in current research.

Critical Research Considerations

When designing studies, researchers must account for the following gaps and uncertainties in the current data:

- Long-Term Data Absence: No published studies define the safety or efficacy of continuous this compound administration beyond 20-day cycles. The proposed 6-12 month cycling is theoretical [1].

- Optimal Dosage Unclear: While low doses (10⁻¹⁷ M) show ultra-high bioactivity in some models [3], higher doses have not yielded proportionally greater benefits, suggesting a regulatory rather than cumulative mechanism [1].

- Delivery Challenges: Oral bioavailability is expected to be low due to enzymatic degradation. Injectable routes remain the gold standard for reliable delivery [3] [1].

- Cancer Risk Considerations: this compound can also extend telomeres in cancer cell lines via Alternative Lengthening of Telomeres (ALT) [2]. A thorough cancer risk assessment is required before long-term human trials.

- Regulatory Status: this compound is not approved as a therapeutic drug by the FDA, EMA, or other major regulatory agencies. It is strictly an experimental research compound [6] [1].

Conclusion

References

- 1. This compound Dosage Guide: Safe Protocols, Cycling & Delivery ... [swolverine.com]

- 2. This compound increases telomere length in human cell lines ... [pmc.ncbi.nlm.nih.gov]

- 3. Overview of this compound—Highly Bioactive Pineal Tetrapeptide ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: What can this peptide do for telomere protection ... [gethealthspan.com]

- 5. The Antioxidant Tetrapeptide this compound Enhances Delayed ... [link.springer.com]

- 6. This compound Peptide | Benefits, Safety & Buying Advice [2025] [innerbody.com]

Epitalon In Vivo Dosing & Experimental Protocols

The following tables consolidate quantitative dosing data and administration details from published in vivo studies to assist in experimental design.

Table 1: Documented In Vivo Dosing Regimens by Species

| Species | Primary Objective | Dosage | Administration Route | Treatment Duration & Cycle | Key Findings | Citation |

|---|---|---|---|---|---|---|

| Mouse | Longevity, Genomic stability | 0.1-10 µg/mouse/day | Subcutaneous | 5 injections/month; long-term cycles | Extended maximum lifespan, reduced chromosomal aberrations in bone marrow | [1] [2] |

| Rat | Tumor suppression | Not specified in excerpt | Subcutaneous | 5 injections/week | Smaller and fewer tumors in cancer-induced models | [1] |

| Non-Human Primate (Macaque) | Circadian rhythm restoration | Not specified in excerpt | Not specified | Not specified | Normalized nighttime melatonin and stabilized cortisol rhythms | [2] |

Table 2: Administration Methods & Key Parameters

| Parameter | Details & Considerations |

|---|---|

| Primary Administration Route | Subcutaneous (SC) injection is the most documented and reliable method for systemic delivery in animal studies [3] [1] [2]. |

| Alternative Routes | Intranasal: Used in studies targeting the central nervous system, leveraging direct access via the olfactory bulb [4]. Parabulbar: Used in retinal degeneration models for localized eye treatment [4]. |

| Vehicle/Formulation | Typically dissolved in sterile bacteriostatic water or saline [5] [6]. Commercially available as acetate or trifluoroacetate (TFA) salts [3] [7]. |

| Dosing Strategy | Short, cyclical courses (e.g., 10-20 days) are most common. Effects are regulatory, acting as a "reset," making continuous dosing unnecessary and unsupported [8] [2]. |

| Key Consideration | Higher doses do not necessarily yield greater benefits. The peptide's efficacy is based on its ability to trigger regulatory pathways, not on cumulative concentration [8]. |

Detailed Experimental Protocol

This section outlines a standardized protocol based on common methodologies from the literature, which can be adapted to specific research goals.

1. Peptide Reconstitution & Storage